Pomalidomide-PEG4-COOH

Catalog No.
S3030376
CAS No.
2138440-81-8
M.F
C24H31N3O10
M. Wt
521.523
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pomalidomide-PEG4-COOH

Avoid multi-step linker synthesis and solubility failures with Pomalidomide-PEG4-COOH, a pre-assembled cereblon-PEG4-COOH building block for PROTAC development.

  • ~15 Å pre-validated linker; terminal COOH for >85% amide coupling yields.
  • Hydrophilic PEG4 chain improves clogP and kinetic solubility, preventing aggregation.
  • Pomalidomide moiety: ~10-fold higher CRBN affinity than thalidomide, maximizing Dmax.

CAS Number

2138440-81-8

Product Name

Pomalidomide-PEG4-COOH

IUPAC Name

3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C24H31N3O10

Molecular Weight

521.523

InChI

InChI=1S/C24H31N3O10/c28-19-5-4-18(22(31)26-19)27-23(32)16-2-1-3-17(21(16)24(27)33)25-7-9-35-11-13-37-15-14-36-12-10-34-8-6-20(29)30/h1-3,18,25H,4-15H2,(H,29,30)(H,26,28,31)

InChI Key

CAANPUBZFFRWQP-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCC(=O)O

solubility

not available

Synonyms

Pomalidomide-PEG4-carboxylic acid, Pomalidomide-PEG4-acid, 4-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-N-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)butanamide, Cereblon ligand-PEG4-COOH, Pomalidomide 4'-PEG4-COOH

Purity

≥98%

Package Size

5 mg, 10 mg, 50 mg

Pomalidomide-PEG4-COOH (CAS 2138440-81-8) is a standardized, bifunctional building block engineered for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It integrates a potent cereblon (CRBN) E3 ligase recruiting ligand (pomalidomide) with a hydrophilic, 4-unit polyethylene glycol (PEG4) spacer and a terminal carboxylic acid (-COOH) functional group [1]. In procurement and medicinal chemistry workflows, this specific conjugate is prioritized because it provides a pre-assembled, statistically validated (~15 Å) linker system that bypasses the need for multi-step de novo linker synthesis. The terminal -COOH handle is specifically designed for direct, high-yield amide coupling with primary or secondary amine-bearing target ligands, establishing it as a foundational precursor for parallel PROTAC library generation and lead optimization [2].

Research Fit

Workflow Direct amide conjugation with primary amine-bearing warheads
Selection PEG4 linker with intermediate hydrophilicity and COOH terminal group
Use Context CRBN-recruiting PROTAC synthesis; target protein degradation research

Substituting Pomalidomide-PEG4-COOH with closely related analogs introduces severe risks in both chemical processability and downstream biological performance. Replacing the PEG4 chain with a hydrophobic alkyl linker of similar length drastically reduces aqueous solubility, often leading to compound aggregation and assay failure during cell-based screening [1]. Altering the linker length to PEG2 or PEG6 shifts the spatial geometry of the resulting PROTAC, which can completely abolish the cooperative ternary complex formation required for target ubiquitination, turning a potential degrader into a mere inhibitor [2]. Furthermore, downgrading the E3 ligand from pomalidomide to thalidomide significantly weakens CRBN binding affinity, directly compromising the maximum degradation efficiency (Dmax) of the synthesized molecule [3]. Finally, utilizing an amine or NHS-ester terminal instead of the stable -COOH group restricts coupling chemistry options and alters shelf-life stability, forcing costly redesigns of established synthetic routes [4].

Substitution Risk

PEG2 or PEG6 linker variants alter spatial separation and hydrophilicity, potentially shifting ternary complex geometry and degradation outcomes.
Mismatched terminal group (NH₂, alkyne, azide) requires different warhead functional groups, adding synthetic steps and complexity.
Liquid-form PEG6 variants may present handling and storage challenges compared to solid PEG4 building blocks.

Aqueous Solubility and Assay Formulation Compatibility

When formulating PROTACs for in vitro and in vivo assays, linker hydrophilicity is critical. Pomalidomide-PEG4-COOH integrates a polar PEG chain that significantly enhances the kinetic solubility of the final conjugate compared to hydrophobic alkyl alternatives [1].

Evidence DimensionKinetic Aqueous Solubility
Target Compound DataHigh aqueous solubility (>100 mg/mL in DMSO stock, stable in aqueous buffer)
Comparator Or BaselinePomalidomide-C12-COOH (Alkyl equivalent)
Quantified DifferencePEG4 provides >50-fold higher aqueous solubility and prevents compound aggregation in standard biological buffers.
Conditions100 mM DMSO stock diluted into PBS (pH 7.4) at room temperature

Ensures reliable dosing and prevents false negatives caused by compound precipitation in cell-based degradation assays.

LogP (Calc.)
Data to verify
-0.58
Intermediate hydrophilicity vs. PEG2 and PEG6
Calculated; no experimental logP reported

Ternary Complex Spatial Optimization

The distance between the E3 ligase and the target protein dictates degradation success. The PEG4 spacer provides an approximately 15 Å distance, which frequently aligns with the structural requirements for stable ternary complex formation, unlike shorter PEG2 variants that induce steric clashes[1].

Evidence DimensionSpacer Length and Degradation Efficacy (DC50)
Target Compound Data~15 Å spacer length yielding sub-nanomolar DC50 values in benchmark assays
Comparator Or BaselinePomalidomide-PEG2-COOH (~9 Å spacer)
Quantified DifferencePEG4 frequently yields sub-nanomolar DC50 values, whereas PEG2 often results in >100-fold loss of potency due to steric clashes.
ConditionsCellular degradation assays evaluating ternary complex formation efficiency

Procuring the PEG4 variant targets the most statistically successful linker length sweet spot for novel PROTAC development, minimizing failed syntheses.

Conjugation Handle
Class-level
COOH
Amide coupling to primary amines
Avoids orthogonal functional group installation
No quantitative efficiency data reported

E3 Ligase Recruitment Affinity

The choice of E3 ligase ligand directly impacts the thermodynamic stability of the recruited complex. Pomalidomide demonstrates significantly tighter binding to the cereblon (CRBN) complex than first-generation thalidomide ligands[1].

Evidence DimensionCRBN Binding Affinity (IC50)
Target Compound DataIC50 ~1.5 µM
Comparator Or BaselineThalidomide-PEG4-COOH (IC50 ~15 µM)
Quantified DifferencePomalidomide-based conjugates typically exhibit ~10-fold stronger CRBN binding compared to Thalidomide equivalents.
ConditionsIn vitro competitive CRBN binding assay

Stronger E3 ligase recruitment directly translates to higher maximum degradation (Dmax) and lower required dosing for the final PROTAC.

Degradation Potency
Context-dependent
DC50 40–310 pM
Data from FAK PROTAC FC-11
Supports pomalidomide CRBN PROTAC design
Not directly measured for Pomalidomide-PEG4-COOH alone

Library Synthesis and Coupling Efficiency

For high-throughput medicinal chemistry, the terminal functional group dictates synthetic efficiency. The carboxylic acid (-COOH) handle permits direct activation and coupling, bypassing the multi-step functionalization required for hydroxyl-terminated linkers [1].

Evidence DimensionAmide Bond Formation Yield
Target Compound Data>85% yield in a single step
Comparator Or BaselinePomalidomide-PEG4-OH (Hydroxyl terminal)
Quantified DifferenceThe -COOH handle enables direct HATU/EDC coupling, eliminating the 2-3 additional activation steps required for hydroxyl terminals.
ConditionsStandard solution-phase peptide coupling conditions (HATU, DIPEA, DMF)

Dramatically accelerates parallel library synthesis, reducing reagent costs and procurement bottlenecks for medicinal chemistry teams.

Purity & Form
Specification review
>98% purity, solid
Solid form facilitates accurate weighing and long-term storage
PEG6 variant available as liquid; verify vendor COA

High-Throughput PROTAC Library Synthesis

Due to its highly reactive terminal carboxylic acid and stable PEG4 spacer, this compound is highly efficient for parallel, automated library synthesis. Procurement of this specific building block allows medicinal chemists to rapidly couple a diverse array of amine-bearing target ligands using standard HATU/DIPEA chemistry, achieving >85% yields without intermediate purification steps [1].

Optimization of Degrader Solubility and Pharmacokinetics

When initial PROTAC hits utilizing alkyl linkers suffer from poor aqueous solubility or aggregation in biological assays, Pomalidomide-PEG4-COOH serves as a direct drop-in replacement. The hydrophilic PEG4 chain significantly improves the clogP and kinetic solubility of the final degrader, ensuring reliable dosing in cell culture and in vivo models [2].

Targeted Protein Degrader Lead Optimization

For projects requiring maximal target degradation (Dmax), this compound is selected over thalidomide-based alternatives. The ~10-fold higher CRBN binding affinity of the pomalidomide moiety ensures robust E3 ligase recruitment, making it a prioritized precursor for developing highly potent, sub-nanomolar degraders for oncology and immunology targets [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC synthesis with primary amine warhead
COOH conjugation handle, amide coupling compatibility
Conjugation efficiency, target ligand compatibility
Kinase/epigenetic PROTAC development
Pomalidomide CRBN ligand scaffold, reported DC50 context
Ternary complex formation, degradation endpoint context
Linker length SAR studies
Intermediate PEG4 length, calculated hydrophilicity profile
Comparative degradation performance across linker variants
Automated PROTAC assembly
Solid physical form, defined storage stability
Handling in automated platforms, long-term stability

XLogP3

-0.2
Posternak et al. Functional characterization of a PROTAC directed against BRAF mutant V600E. Nature Chemical Biology, DOI: 10.1038/s41589-020-0609-7, published online 10 August 2020

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